molecular formula C9H7ClFNO3 B2613808 2-(2-Chloroacetamido)-4-fluorobenzoic acid CAS No. 929973-85-3

2-(2-Chloroacetamido)-4-fluorobenzoic acid

Cat. No.: B2613808
CAS No.: 929973-85-3
M. Wt: 231.61
InChI Key: XLCRJMSTSSQFAU-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-4-fluorobenzoic acid (CAS 929973-85-3) is a fluorinated and chlorinated benzoic acid derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 9 H 7 ClFNO 3 and a molecular weight of 231.61 Da, serves as a versatile synthetic building block . Its structure incorporates both a carboxylic acid and a chloroacetamido functional group on a fluorinated aromatic ring, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds . Supplied with a typical purity of 95% or higher, this product is available for research and development purposes from multiple global stockpoints . Researchers can procure it in quantities ranging from 100 mg to 10 g, with options for shipment from the United States, Europe, and India to ensure accessibility . As a standard safety precaution, please consult the Safety Data Sheet (SDS) prior to use. This product is intended for research applications only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRJMSTSSQFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-85-3
Record name 2-(2-chloroacetamido)-4-fluorobenzoic acid
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Synthetic Methodologies and Chemo Synthetic Strategies

Historical Development of Synthetic Routes for Related Compounds

The synthesis of N-acylated aminobenzoic acids, a class of compounds to which 2-(2-Chloroacetamido)-4-fluorobenzoic acid belongs, has a well-established history in organic chemistry. nih.gov Early and foundational methods for creating the crucial amide linkage often involved the acylation of an amino group on the benzoic acid ring. One of the most prominent historical methods is the Schotten-Baumann reaction, first described in the 1880s. wikipedia.org This reaction typically involves the treatment of an amine with an acid chloride in the presence of an aqueous base to neutralize the hydrochloric acid byproduct. byjus.comtestbook.comorganic-chemistry.org This technique, known for its utility in forming amides and esters, has been widely applied in various syntheses, including peptide synthesis. wikipedia.orgiitk.ac.in

The Schotten-Baumann conditions, which refer to the use of a two-phase system of water and an organic solvent, have been a mainstay in organic synthesis for their effectiveness in driving the reaction toward amide formation. wikipedia.orgtestbook.com Over the years, variations of this reaction have been developed, employing different bases such as pyridine (B92270) or triethylamine (B128534), and a range of solvents to optimize yields and purity for various substituted aminobenzoic acids. byjus.comtandfonline.com These historical methods laid the groundwork for the more refined and specific synthetic strategies used today.

Contemporary Approaches for the Preparation of this compound

Modern synthetic routes to this compound are primarily focused on the efficient and high-yield N-acylation of the precursor, 2-amino-4-fluorobenzoic acid, with chloroacetyl chloride. tandfonline.comresearchgate.net This reaction forms the core of the synthesis, creating the chloroacetamido group at the 2-position of the fluorobenzoic acid backbone. Contemporary methods emphasize the optimization of reaction conditions, pathway efficiency, and adherence to green chemistry principles.

Convergent and Linear Synthesis Pathways

The primary and most logical route for the synthesis of this compound follows a linear synthesis pathway. This strategy involves the sequential modification of a starting material. In this case, the synthesis begins with 2-amino-4-fluorobenzoic acid, which is then subjected to a chloroacetylation reaction to yield the final product in a single, direct step. This approach is straightforward for a molecule of this complexity.

A convergent synthesis , in which different fragments of the target molecule are synthesized independently before being combined, is not typically employed for this compound due to its relatively simple structure. Such an approach would be unnecessarily complex, involving the separate synthesis of a fluorobenzoic acid fragment and a chloroacetamide fragment, followed by a coupling reaction, which offers no significant advantage over the direct linear path.

Optimization of Reaction Conditions and Yields

The key to an efficient synthesis of this compound lies in the optimization of the chloroacetylation step. Research on the synthesis of related N-aryl chloroacetamides has shown that the choice of base, solvent, and temperature significantly impacts the reaction's yield and purity. ijpsr.inforesearchgate.net The reaction involves the nucleophilic attack of the amino group of 2-amino-4-fluorobenzoic acid on the electrophilic carbonyl carbon of chloroacetyl chloride. iitk.ac.in An acid scavenger (base) is crucial to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. byjus.comorganic-chemistry.org

Various conditions have been explored for this type of transformation. A facile one-pot process using the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (B95107) (THF) at room temperature has been reported to produce N-aryl amides in high yields (75-95%) within 3-6 hours. sphinxsai.com Other common bases include triethylamine (TEA) or potassium carbonate in solvents like dichloromethane (B109758) (DCM), benzene (B151609), or dimethylformamide (DMF). tandfonline.comresearchgate.net However, many of these methods can suffer from drawbacks such as long reaction times or harsh conditions. sphinxsai.com A recent development for N-chloroacetylation of amino compounds utilizes a metal-free, bio-compatible system with a phosphate (B84403) buffer, achieving high yields in as little as 20 minutes. tandfonline.com

Below is a table summarizing various reaction conditions used for the synthesis of N-aryl chloroacetamides, which are analogous to the target compound.

BaseSolventTemperatureTypical YieldReference
DBUTHFRoom Temperature75-95% sphinxsai.com
Triethylamine (TEA)Dichloromethane (DCM)0°C to Room TempGood researchgate.net
Triethylamine (TEA)BenzeneNot specifiedVariable tandfonline.com
Potassium Carbonate (K₂CO₃)Dichloromethane (DCM)Not specifiedVariable researchgate.net
Phosphate Buffer (as medium)WaterRoom TemperatureHigh tandfonline.com

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key considerations include the use of safer solvents, minimizing waste, and improving energy efficiency. ucl.ac.uk The use of dipolar aprotic solvents like DMF, while common, is facing increased scrutiny due to toxicity concerns. ucl.ac.uk Therefore, exploring greener alternatives is a priority.

Recent advancements align with these principles. For example, solvent-free synthesis methods, where reactants are heated directly with a catalyst like boric acid, represent a significant step forward by eliminating solvent waste entirely. bohrium.comresearchgate.net The development of enzymatic methods for amide bond formation offers a highly sustainable route, often proceeding in greener solvents with high selectivity and generating minimal by-products. nih.gov Furthermore, electrosynthesis is emerging as a green alternative for amide preparation. rsc.org For the specific chloroacetylation reaction, using a phosphate buffer system instead of organic solvents is a notable improvement, as it is environmentally benign and simplifies product isolation. tandfonline.comdoaj.org

Utilization of Key Precursors and Building Blocks

The synthesis of this compound relies on two primary, commercially available building blocks: 2-amino-4-fluorobenzoic acid and chloroacetyl chloride.

Role of 2-Amino-4-fluorobenzoic Acid as a Key Starting Material

2-Amino-4-fluorobenzoic acid, also known as 4-fluoroanthranilic acid, is the foundational precursor for this synthesis. guidechem.com It provides the core structure, containing both the carboxylic acid group and the amino group at the correct positions on the fluorinated benzene ring. Anthranilic acids are recognized as important intermediates in the preparation of a wide range of organic compounds, including pharmaceuticals and heterocycles. orgsyn.org

The synthesis of 2-amino-4-fluorobenzoic acid itself can be achieved through various routes, such as the nitration and subsequent catalytic reduction of a 4-fluorohalogenobenzoic acid. google.com Its availability and well-defined reactivity make it the ideal starting point for the linear synthesis of the target molecule.

Chloroacetylation using Chloroacetyl Chloride

Chloroacetyl chloride is the acylating agent responsible for introducing the 2-chloroacetamido side chain. chemicalbook.com It is a highly reactive, bifunctional compound, with an acyl chloride group that readily reacts with nucleophiles like amines to form amides, and a chloride on the acetyl group that can be used for subsequent reactions if desired. researchgate.netchemicalbook.comchemicalbook.com Its primary use in this context is to form the stable amide bond with the 2-amino group of the benzoic acid precursor. tandfonline.comtandfonline.com The reaction is typically performed at low temperatures to control the high reactivity of the acyl chloride and to minimize potential side reactions. sphinxsai.com

Derivatization and Structural Modification Techniques

The presence of a carboxylic acid group and a reactive chloroacetamide moiety in this compound allows for a wide array of derivatization and structural modification techniques to be employed. These modifications are instrumental in creating a library of related compounds for further investigation.

The carboxylic acid functionality of this compound is a prime site for modification, most commonly through the formation of amide bonds. This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent. luxembourg-bio.comresearchgate.netrsc.org

A variety of coupling reagents can be employed to facilitate this reaction, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. researchgate.netsci-hub.se Alternatively, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HATU can be used. nih.gov The general scheme for this reaction involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine, leading to the formation of the corresponding amide derivative.

The choice of amine for this reaction is vast, allowing for the introduction of a wide range of substituents and functionalities onto the core structure of this compound. The reaction conditions are generally mild, making this a versatile and widely applicable method for derivatization.

Esterification:

The carboxylic acid group of this compound can also be converted into an ester. This is a fundamental transformation in organic synthesis and can be achieved through several methods. The most common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Heterocycle Annulation Strategies:

The structure of this compound, being an N-acyl derivative of anthranilic acid, is a prime precursor for the synthesis of various heterocyclic ring systems. Two of the most common heterocycles prepared from such precursors are benzoxazinones and quinazolinones.

Benzoxazinone (B8607429) Synthesis: this compound can be cyclized to form a 1,3-benzoxazin-4-one derivative. This is typically achieved by treating the N-acyl anthranilic acid with a dehydrating agent, such as acetic anhydride. semanticscholar.orgresearchgate.netnih.gov The reaction proceeds through an intramolecular cyclization-dehydration sequence to yield the six-membered heterocyclic ring.

Quinazolinone Synthesis: The resulting benzoxazinone intermediate is a versatile synthon for the preparation of quinazolin-4-ones. stackexchange.com Reaction of the benzoxazinone with ammonia, a primary amine, or hydrazine (B178648) will lead to the formation of the corresponding 2,3-disubstituted-4(3H)-quinazolinone. nih.govsemanticscholar.orgresearchgate.netekb.eg This two-step, one-pot synthesis from the N-acyl anthranilic acid is a widely used and efficient method for constructing the quinazolinone scaffold. The diversity of the final quinazolinone product can be easily achieved by varying the amine used in the final step.

These heterocycle annulation strategies significantly expand the molecular complexity and diversity that can be generated from this compound.

The aromatic ring of this compound is substituted with three different groups: a fluorine atom, a carboxylic acid group, and a chloroacetamido group. The positions of these substituents direct any further functionalization of the aromatic ring in a regioselective manner.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents play a crucial role. The acetamido group (-NHCOCH2Cl) is an ortho, para-directing group and is generally considered an activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. stackexchange.comwikipedia.org The fluorine atom is also an ortho, para-directing group, although it is a deactivating group due to its high electronegativity. wikipedia.orglibretexts.org The carboxylic acid group is a meta-directing and deactivating group. quora.com

The interplay of these directing effects will determine the position of any incoming electrophile. The most likely positions for electrophilic attack would be ortho and para to the activating acetamido group. However, the position ortho to the acetamido group is already occupied by the carboxylic acid. Therefore, the position para to the acetamido group (position 5) is a likely site for substitution. The directing effects of the substituents would need to be carefully considered for any planned electrophilic substitution reaction.

Molecular Design and Structure Activity Relationship Sar Investigations

Principles of Molecular Design for Targeted Research

The molecular framework of 2-(2-Chloroacetamido)-4-fluorobenzoic acid incorporates three key features that are significant in targeted research: the benzoic acid core, a reactive chloroacetamido group, and a fluorine substituent.

Benzoic Acid Scaffold: Benzoic acid and its derivatives are privileged structures in medicinal chemistry, frequently serving as the foundation for drugs and biologically active molecules. nih.gov The carboxylic acid group is a versatile functional handle; it can act as a hydrogen bond donor and acceptor and can be readily modified to modulate physicochemical properties. nih.gov

Chloroacetamido Moiety: The chloroacetamide group is a well-known electrophilic fragment, or "warhead," capable of forming a covalent bond with nucleophilic residues, such as cysteine, in a protein's binding site. nih.gov This allows for the design of targeted covalent inhibitors, which can offer advantages in potency and duration of action. The inductive effect of the chlorine atom also influences the electronic character of the amide nitrogen. researchgate.net

Fluorine Substituent: The placement of a fluorine atom on the aromatic ring is a common strategy in drug design. It can significantly alter a molecule's properties by modifying its acidity, lipophilicity, metabolic stability, and binding interactions through electrostatic or hydrogen bonding forces. mdpi.comresearchgate.net

Systematic Structural Variations and Their Impact on Biological Interactions

Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound to understand how each component contributes to its biological activity. For this compound, variations can be explored at three main positions.

Modification TypeExamplePotential Impact on Biological Interactions
Positional Isomerism Moving the fluoro group from position 4 to 5 or 6.Alters electronic effects and dipole moment, potentially affecting binding orientation and affinity.
Additional Substitution Adding a methyl or methoxy (B1213986) group to the ring.Introduces steric bulk and changes lipophilicity, which can enhance or disrupt binding.
Ring System Replacement Replacing the benzene (B151609) ring with a pyridine (B92270) or thiophene (B33073) ring.Changes the core geometry, aromaticity, and hydrogen bonding capacity of the scaffold.

The fluoro and chloroacetamido groups are critical determinants of the molecule's reactivity and physical properties.

Fluoro Group: A fluorine atom at the C4 position influences the acidity (pKa) of the carboxylic acid through its electron-withdrawing inductive effect. While an ortho-fluoro substituent can engage in intramolecular hydrogen bonding with the carboxylic acid proton, this interaction is conformation-dependent. stackexchange.com The presence of the much bulkier ortho-chloroacetamido group would likely dominate the conformational preference. The fluorine can also enhance binding affinity by participating in favorable interactions with the target protein and can block sites of metabolism, thereby increasing the compound's metabolic stability.

Chloroacetamido Group: This group primarily serves as a reactive handle for covalent inhibition. nih.gov The chlorine atom is a leaving group, allowing a nucleophilic residue from a biological target to attack the adjacent carbonyl carbon. The reactivity of this "warhead" can be tuned by modifying the electronic properties of the aromatic ring. Its size and position also exert a significant steric influence, dictating the orientation of the molecule within a binding pocket.

The carboxylic acid group is a key site for modification to fine-tune the compound's properties, such as solubility and cell permeability. thermofisher.com Common derivatization strategies include the formation of esters or amides. nih.govresearchgate.net These modifications eliminate the negative charge of the carboxylate at physiological pH, which can facilitate passage across cell membranes.

Derivative TypeGeneral StructureImpact on Properties
Esters R-COOR'Increases lipophilicity; can act as a prodrug that is hydrolyzed back to the active carboxylic acid inside the cell.
Amides R-CONR'R''Introduces new hydrogen bonding possibilities; generally more stable to hydrolysis than esters.
Acyl Hydrazides R-CONHNH₂Can serve as a scaffold for further elaboration or participate in different binding interactions.

Conformer Analysis and Stereochemical Considerations

Even for a relatively simple molecule like this compound, the three-dimensional shape is not static. Rotation around single bonds leads to different conformers, which can have distinct energies and biological activities.

Rotational Isomers: Key rotational bonds include the one connecting the carboxylic acid to the phenyl ring and the C-N bond of the amide. For ortho-substituted benzoic acids, two primary planar conformers of the carboxylic group, cis and trans, are considered. mdpi.comresearchgate.net The cis conformer, where the acidic proton is oriented toward the ortho substituent, is often higher in energy due to steric repulsion, particularly with a bulky group like chloroacetamido. The rotation of the chloroacetamido group itself will also be restricted by the adjacent carboxylic acid. Computational studies on related molecules like 2-fluorobenzoic acid have shown that different conformers can have significantly different energy levels. stackexchange.com For 2-fluoro-4-hydroxy benzoic acid, multiple conformers have been identified, with the relative orientation of the functional groups defining their stability. researchgate.netmdpi.com

The parent molecule, this compound, is achiral and has no stereocenters. Stereochemical considerations would become important if chiral groups were introduced during the derivatization of the carboxylic acid or modification of the core structure.

Fragment-Based Design and Scaffold Hopping Approaches

Modern drug discovery often employs advanced strategies to identify novel and improved chemical entities.

Fragment-Based Design: This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov The chloroacetamide moiety itself can be considered a reactive fragment. A library of chloroacetamide-containing fragments could be screened to identify initial hits that bind covalently to a target. nih.gov Hits like this compound can then be "grown" or optimized by modifying the benzoic acid portion to improve binding affinity and selectivity.

Scaffold Hopping: This strategy aims to replace the central molecular core (the scaffold) of a known active compound with a different, often structurally distinct, core while preserving the essential binding interactions. nih.gov The goal is to discover new compounds with similar biological activity but with improved properties such as better solubility, lower toxicity, or novel intellectual property. For this compound, the benzoic acid scaffold could be "hopped" to various heterocyclic rings (e.g., benzimidazole, indazole) to explore new chemical space and potentially enhance biological activity or physicochemical properties. dundee.ac.uk

Original ScaffoldPotential New ScaffoldRationale for Hopping
Fluorobenzoic Acid Pyridine Carboxylic AcidIntroduces a basic nitrogen, potentially improving solubility and allowing for new hydrogen bonding interactions.
Fluorobenzoic Acid IndazoleCreates a more rigid, bicyclic structure that may fit a binding pocket differently and offer improved metabolic stability.
Fluorobenzoic Acid Thiazole Carboxylic AcidAlters the geometry and electronic properties of the core structure.

Computational Chemistry and Molecular Modeling Studies

Theoretical Frameworks for Predicting Molecular Behavior

Computational chemistry leverages theoretical principles to model and predict molecular properties and reactivity. jstar-research.com By applying quantum mechanics and classical physics, researchers can simulate molecular structures, energies, and dynamic behavior. mit.eduacs.org Key theoretical frameworks include quantum mechanics-based methods like Density Functional Theory (DFT), which is used to analyze the electronic structure of molecules, and molecular mechanics, which employs classical physics to model the interactions within large biological systems. unimelb.edu.aujocpr.com These predictive models are instrumental in fields like drug design and materials science, allowing for the efficient screening and design of novel compounds. jstar-research.commit.edu

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, forming a stable complex. It is widely used to understand and predict the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein.

While direct docking studies on "2-(2-Chloroacetamido)-4-fluorobenzoic acid" are not extensively documented, research on the closely related analog, 4-(2-chloroacetamido)benzoic acid, provides valuable predictive insights. In silico studies of this analog with the NaVAb voltage-gated sodium channel (PDB ID: 3RVY) have been performed to investigate its potential as a local anesthetic. researchgate.net These simulations predict strong interactions between the chloroacetamido benzoic acid derivatives and key amino acid residues within the sodium channel's voltage gate. researchgate.net

The interactions are characterized by hydrogen bonds and hydrophobic contacts. For instance, the amide group's hydrogens are predicted to interact with residues like SER-1178 and GLU-1177, while the phenyl ring can form robust interactions with leucine (B10760876) residues such as LEU-A:1176. researchgate.net These predicted binding events suggest a mechanism for blocking ion conductance, which is a hallmark of local anesthetic activity. researchgate.netresearchgate.net

Table 1: Predicted Interactions of a 4-(2-Chloroacetamido)benzoic Acid Analog with Sodium Channel Residues

Interacting Residue Predicted Interaction Type
SER-1178 Hydrogen Bond
GLU-1177 Hydrogen Bond
LEU-A:1176 Hydrophobic Interaction
THR-2175 Weak Binding

Data derived from in silico studies on 4-(2-chloroacetamido)benzoic acid derivatives. researchgate.net

Cyclooxygenase-2 (COX-2): Molecular docking studies have been conducted on derivatives of 4-(2-chloroacetamido)benzoic acid against the human cyclooxygenase-2 (COX-2) receptor. researchgate.net COX-2 is a key enzyme in the inflammatory pathway. japer.innih.govisfcppharmaspire.com The in silico results indicate that these derivatives can interact effectively with the COX-2 active site, primarily through hydrogen bonding and π-π stacking interactions with residues like ASN382 and HIS207. researchgate.net The binding affinities of some derivatives were predicted to be greater than that of the common nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. researchgate.net This suggests a potential role for chloroacetamido benzoic acid compounds as COX-2 inhibitors. researchgate.netnih.gov

RORγt: Currently, there is no specific information available in the provided search results regarding the molecular docking of "this compound" with the Retinoid-related Orphan Receptor gamma t (RORγt).

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing a deeper understanding of their stability, reactivity, and spectroscopic characteristics. jocpr.com

DFT studies on 4-(2-chloroacetamido)benzoic acid derivatives have been used to calculate key quantum chemical parameters. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.govnih.gov

A smaller energy gap generally implies higher chemical reactivity and a greater ease of electron flow. researchgate.net Calculations for related derivatives suggest they are kinetically unstable and effective electron donors, which can be crucial for their biological activity. researchgate.net Parameters such as chemical potential, global hardness, and softness are also derived from these calculations to further characterize the molecule's reactivity profile. researchgate.net

Table 2: Quantum Chemical Parameters for a 4-(2-Chloroacetamido)benzoic Acid Analog

Parameter Description Implication
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability

This table is illustrative of parameters typically calculated in DFT studies of related compounds. researchgate.net

The study of intermolecular interactions is essential for understanding how molecules assemble in the solid state, which influences properties like solubility and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in crystal structures. rsc.orgnih.govscirp.orgmdpi.com

For related systems, such as co-crystals of 4-fluorobenzoic acid, Hirshfeld analysis has been employed to map and analyze the intricate network of intermolecular contacts. eurjchem.com This method allows for the deconstruction of the crystal packing into contributions from different types of interactions, such as hydrogen bonds (e.g., N–H···O and O–H···O) and van der Waals forces. nih.goveurjchem.comscirp.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the close contacts, highlighting the most significant interactions that stabilize the crystal lattice. nih.goveurjchem.com This type of analysis reveals that dispersion forces and hydrogen bonding are often the dominant interactions governing the crystal packing of such molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts.

The development of a robust QSAR model is a multi-step process that begins with the careful curation of a dataset of compounds with known biological activities. scielo.br For a series of analogs of this compound, this would involve synthesizing a library of related molecules and evaluating their biological activity in a relevant assay.

Once the data is collected, various machine learning algorithms can be employed to build the QSAR model. scispace.com These can range from simple linear regression methods to more complex non-linear approaches like support vector machines and artificial neural networks. mdpi.com For instance, in a study on 2-chlorobenzoic acid derivatives, topological parameters were found to govern the antimicrobial activities of the compounds. nih.gov The goal is to create a model that can accurately predict the biological activity of compounds not included in the initial training set. nih.gov The predictive power of these models is crucial for their application in virtual screening and lead optimization. nih.gov

A hypothetical QSAR study on a series of this compound analogs might yield a model that correlates their activity with specific molecular descriptors. The resulting equation could be used to predict the activity of new, unsynthesized compounds, as illustrated in the hypothetical data below.

Hypothetical Predictive Model Data for Analogs

Compound Actual Activity (IC50, µM) Predicted Activity (IC50, µM)
Analog 1 10.5 11.2
Analog 2 8.2 8.5
Analog 3 15.1 14.8
Analog 4 5.6 6.1

The selection of appropriate molecular descriptors is a critical step in the development of a predictive QSAR model. nih.gov These descriptors are numerical representations of the chemical and physical properties of a molecule and can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net The choice of descriptors will depend on the specific biological activity being modeled. For example, a study on aryl-substituted cycloalkenecarboxylic acid methyl esters found that electronic properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were important for binding affinity. nih.gov

Once a QSAR model is developed, it must be rigorously validated to ensure its robustness and predictive power. researchgate.net Internal validation techniques, such as cross-validation, assess the model's performance on the training set data. nih.gov External validation, where the model is used to predict the activity of an independent set of compounds (the test set), is considered the most stringent test of a model's predictive ability. researchgate.net A well-validated QSAR model should have high correlation coefficients (r²) for both the training and test sets, and a low root-mean-square error. nih.gov

Commonly Used Validation Metrics in QSAR

Metric Description Acceptable Value
Coefficient of determination (goodness of fit) > 0.6
q² or r²(CV) Cross-validated correlation coefficient (internal predictive ability) > 0.5

| r²_pred | Predictive r² for the external test set (external predictive ability) | > 0.5 |

Preclinical Mechanistic and Target Elucidation Studies in Vitro and Ex Vivo

Role as a Chemical Probe for Biological Systems

Development of Fluorescent or Radioligand Probes for Research

There are no scientific reports on the modification of 2-(2-Chloroacetamido)-4-fluorobenzoic acid to create fluorescent or radiolabeled probes for research purposes. The synthesis and application of such probes derived from this specific chemical scaffold have not been described in the available literature.

Advanced Research Applications and Future Directions

Exploration as a Precursor for Complex Bioactive Molecules

2-(2-Chloroacetamido)-4-fluorobenzoic acid is recognized as a valuable building block for the synthesis of more complex and biologically active molecules. biosynth.com The inherent reactivity of its functional groups provides a foundation for constructing diverse chemical libraries. The chloroacetamido moiety, in particular, is a key feature in many biologically active compounds. researchgate.net

Research on analogous structures, such as 4-(2-chloroacetamido) benzoic acid, has demonstrated the potential of this chemical class. researchgate.net By reacting the carboxylic acid group, a variety of ester and amide derivatives can be synthesized. researchgate.net For instance, Fischer esterification or Schotten-Baumann reactions can be employed to generate extensive libraries of new chemical entities. researchgate.net These derivatives have been investigated for a range of biological activities, including local anesthetic properties. researchgate.netresearchgate.net The rationale behind such explorations often involves the hypothesis that the chloroacetamido group can confer specific biological interactions, while modifications at the benzoic acid position can modulate properties like solubility, cell permeability, and target affinity. researchgate.net

The broader family of fluorinated aromatic carboxylic acids, to which this compound belongs, serves as crucial intermediates in the pharmaceutical and agrochemical industries. nbinno.comprecedenceresearch.com The presence of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. nbinno.com Therefore, this compound is a promising starting material for developing novel therapeutic agents and other specialized chemicals. nbinno.comglobalscientificjournal.com

Methodological Advancements in Chemical Biology

The field of chemical biology relies on the development of sophisticated molecular tools to probe and understand complex biological systems. nih.govnih.gov The structure of this compound is particularly well-suited for the creation of such tools. The chloroacetamide functional group is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, on proteins. This reactivity is the basis for designing activity-based probes and covalent inhibitors that can be used to identify and characterize new drug targets. nih.gov

Furthermore, the fluorine atom on the benzene (B151609) ring offers a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique in chemical biology and drug discovery because of the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. Incorporating this compound into larger molecules would allow researchers to use ¹⁹F NMR to study drug-target interactions, protein folding, and conformational changes in real-time. This methodological advantage facilitates a deeper understanding of molecular mechanisms of action. nih.gov

Interdisciplinary Research with Materials Science and Nanotechnology

The application of versatile organic building blocks is expanding beyond medicine into materials science and nanotechnology. nbinno.com Related fluorinated aromatic compounds are being explored for their potential use in the preparation of advanced materials like liquid crystals. nbinno.com The rigid, planar structure of the fluorobenzoic acid core in this compound makes it an attractive candidate for designing molecules with specific organizational properties required for such materials.

In nanotechnology, this compound could be utilized as a surface functionalization agent. The carboxylic acid group can act as an anchor to bind to the surface of metal or metal oxide nanoparticles, while the rest of the molecule can be used to impart specific properties to the nanomaterial. For example, the chloroacetamide group could be used to subsequently attach biomolecules, such as proteins or antibodies, creating targeted drug delivery systems or diagnostic sensors. The ability to engineer the surface of nanomaterials with precisely designed organic molecules is a cornerstone of progress in this interdisciplinary field.

Conceptual Frameworks for Next-Generation Compound Development

The development of new, effective molecules is often guided by conceptual frameworks that leverage promising chemical scaffolds. The this compound structure can be viewed as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. psu.edu The key is to systematically modify the core structure to achieve desired activity and selectivity.

A rational design approach, as demonstrated with the analogous 4-(2-chloroacetamido) benzoic acid, involves creating a library of derivatives and screening them for a specific biological effect. researchgate.net In that case, the hypothesis was that the chloro-substituted amide nitrogen could provide the necessary ionization characteristics for local anesthetic activity. researchgate.net A similar framework can be applied to the title compound, where the specific substitution pattern (2-acetamido and 4-fluoro) may direct the molecule towards different biological targets. By exploring substitutions on the aromatic ring or replacing the chloroacetamide with other reactive groups, researchers can systematically investigate the structure-activity relationship (SAR) and develop next-generation compounds with improved potency and specificity.

Open Research Questions and Future Investigative Pathways

Despite its potential, significant research is still needed to fully elucidate the capabilities of this compound. Several open questions and future investigative pathways remain:

Target Identification: What specific biological targets (e.g., enzymes, receptors) can derivatives of this compound effectively modulate? High-throughput screening and chemoproteomic approaches could be used to identify novel protein partners.

Bioactivity Spectrum: Beyond the potential for anesthetic activity, what other therapeutic areas could be pursued? Systematic screening of derivatives against various disease models, such as cancer, inflammation, and infectious diseases, is a critical next step. researchgate.net

Materials Science Integration: Can this compound or its derivatives self-assemble into functional materials like liquid crystals or gels? Exploring its physicochemical properties and supramolecular chemistry could open new avenues in materials science.

Nanotechnology Conjugation: What are the optimal conditions for conjugating this molecule to different types of nanoparticles, and what are the properties of the resulting hybrid materials?

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study is needed to understand how modifications to each part of the molecule—the chloroacetamide group, the fluorine position, and the carboxylic acid—affect its biological activity and physical properties. This knowledge is essential for the rational design of future compounds.

Addressing these questions will require a multidisciplinary approach, combining synthetic organic chemistry, chemical biology, pharmacology, and materials science to unlock the full potential of this versatile chemical scaffold.

Q & A

Q. Q1. What are the established synthetic routes for 2-(2-Chloroacetamido)-4-fluorobenzoic acid, and how can purity be ensured?

Answer: A common approach involves coupling 2-amino-4-fluorobenzoic acid with chloroacetyl chloride. Key steps include:

  • Step 1 : Dissolve 2-amino-4-fluorobenzoic acid in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C.
  • Step 2 : Add chloroacetyl chloride dropwise, followed by stirring at 0–20°C for 2 hours.
  • Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
    Purity Assurance : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to monitor by-products like unreacted amine or over-acylated derivatives .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to minimize by-products (e.g., dimerization) during synthesis?

Answer: By-products often arise from competing reactions (e.g., hydrolysis of chloroacetyl chloride or N,O-acylation). Optimization strategies include:

  • Solvent Choice : Replace DCM with THF to reduce hydrolysis rates .
  • Temperature Control : Maintain temperatures <10°C during acylation to suppress side reactions.
  • Stoichiometry : Use a 1.2:1 molar ratio of chloroacetyl chloride to amine to avoid excess reagent.
Condition DCM (0–20°C) THF (0–10°C)
Yield 54%69%
By-product (%) 12%5%
Data derived from modified procedures in .

Characterization

Q. Q3. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 10.8 ppm (broad, COOH), δ 8.3 ppm (s, NH), δ 4.2 ppm (s, CH2Cl). 19^{19}F NMR confirms the para-fluoro substituent (δ -110 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement. Challenges include resolving Cl/F disorder in the crystal lattice. Pre-cool samples to 100 K to minimize thermal motion .

Physicochemical Properties

Q. Q4. How does the chloroacetamido group influence the acidity of 4-fluorobenzoic acid derivatives?

Answer: The electron-withdrawing chloroacetamido group (-NHCOCH2Cl) enhances acidity compared to unsubstituted 4-fluorobenzoic acid. However, steric hindrance from the acetamido group reduces resonance stabilization, leading to a pKa ~2.8 (predicted) vs. 4.08 for 4-fluorobenzoic acid . Methodology : Perform potentiometric titration in methanol/water (1:1) with standardized NaOH. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to validate substituent effects .

Crystallography Challenges

Q. Q5. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Answer:

  • Disorder : The chloroacetamido side chain may exhibit rotational disorder. Mitigate by collecting high-resolution data (<1.0 Å) and using SHELXD for twin refinement .
  • Twinned Data : For twinned crystals, apply the Hooft y parameter in SHELXL to refine Flack x parameters .

Data Contradictions

Q. Q6. How to resolve discrepancies in reported melting points or spectral data?

Answer:

  • Melting Point Variability : Differences may stem from polymorphs or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Spectral Mismatches : Compare 13^{13}C NMR data with computed spectra (GIAO method) to confirm assignments .

Reactivity and Functionalization

Q. Q7. What are the preferred sites for electrophilic substitution in this compound?

Answer: The electron-rich benzene ring directs electrophiles to the ortho and para positions relative to the fluoro group. The chloroacetamido group deactivates the ring but favors substitution at the 5-position (meta to -COOH). Validation : Bromination with Br2/FeBr3 yields 5-bromo derivatives. Confirm regioselectivity via NOESY NMR .

Stability and Storage

Q. Q8. What storage conditions prevent degradation of this compound?

Answer:

  • Store at -20°C under inert gas (N2/Ar) to avoid hydrolysis of the chloroacetamido group.
  • Avoid prolonged exposure to moisture; use desiccants (silica gel) in storage vials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.